molecular formula C23H18BrN3O5 B12024829 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 769156-81-2

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B12024829
CAS No.: 769156-81-2
M. Wt: 496.3 g/mol
InChI Key: AHAHHULEXVUICW-AFUMVMLFSA-N
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Description

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyaniline group, and a benzoate ester. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: This involves the reaction of 4-bromo-2-formylphenyl benzoate with 3-methoxyaniline in the presence of an acid catalyst to form the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-bromo-2-((E)-{[(3-hydroxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate.

    Reduction: Formation of 4-bromo-2-((E)-{[(3-methoxyanilino)(amino)acetyl]hydrazono}methyl)phenyl benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
  • 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
  • 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769156-81-2

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-19-9-5-8-18(13-19)26-21(28)22(29)27-25-14-16-12-17(24)10-11-20(16)32-23(30)15-6-3-2-4-7-15/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

AHAHHULEXVUICW-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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